

p-Anisic acid-d4 CAS number and molecular weight

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Compound of Interest

Compound Name: *p*-Anisic acid-d4

Cat. No.: B1381467

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An In-depth Technical Guide to p-Anisic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the deuterated form of p-Anisic acid, **p-Anisic acid-d4**. It includes key chemical data, detailed experimental protocols for its primary application as an internal standard, and an exploration of the potential biological signaling pathways influenced by its non-deuterated counterpart.

Core Chemical Data

p-Anisic acid-d4, also known as 4-Methoxybenzoic acid-d4, is a stable isotope-labeled version of p-Anisic acid. The deuterium labeling makes it an ideal internal standard for quantitative mass spectrometry-based analyses.

Property	Value
CAS Number	152404-46-1
Molecular Formula	C ₈ H ₄ D ₄ O ₃
Molecular Weight	156.17 g/mol
Synonyms	4-Methoxybenzoic-2,3,5,6-d4 Acid, Draconic acid-d4

Application in Quantitative Analysis: Experimental Protocols

p-Anisic acid-d4 is primarily utilized as an internal standard in quantitative analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the accuracy and precision of the quantification of p-Anisic acid in various biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Quantification of p-Anisic Acid

This protocol provides a general framework for the quantification of p-Anisic acid in a biological matrix (e.g., plasma, urine) using **p-Anisic acid-d4** as an internal standard. Optimization of specific parameters may be required for different instruments and matrices.

1. Sample Preparation:

- **Spiking:** To 100 μL of the biological sample, add a known concentration of **p-Anisic acid-d4** solution (e.g., 10 μL of a 1 $\mu\text{g}/\text{mL}$ solution).
- **Protein Precipitation:** Add 300 μL of ice-cold acetonitrile to precipitate proteins.
- **Vortexing and Centrifugation:** Vortex the mixture for 1 minute, followed by centrifugation at 10,000 $\times g$ for 10 minutes at 4°C.
- **Supernatant Collection:** Carefully transfer the supernatant to a new tube.
- **Evaporation and Reconstitution:** Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 μL of the initial mobile phase.

2. LC-MS/MS Conditions:

Parameter	Recommended Setting
LC Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min.
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Ionization Mode	Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions	p-Anisic acid: To be determined based on parent compound p-Anisic acid-d4: To be determined based on deuterated compound
Collision Energy	Optimize for each transition

3. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of p-Anisic acid to **p-Anisic acid-d4** against the concentration of p-Anisic acid standards.
- Determine the concentration of p-Anisic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.



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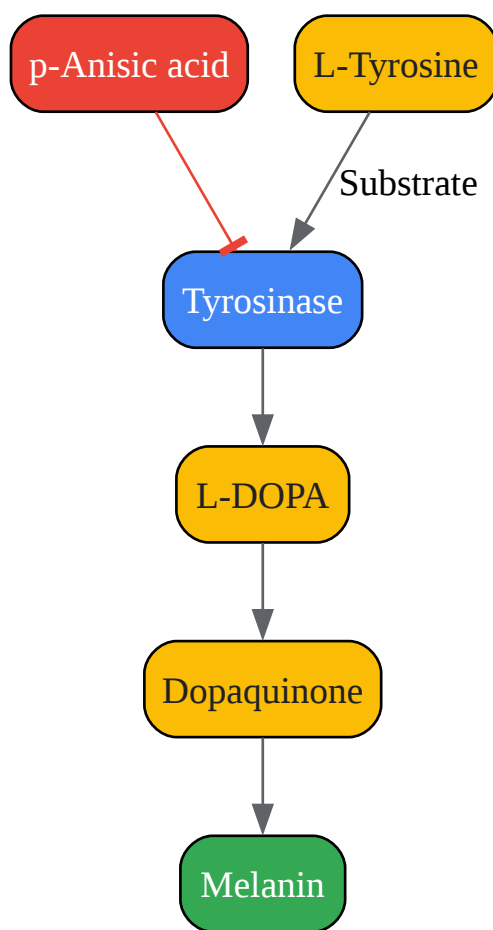
Experimental workflow for LC-MS/MS quantification.

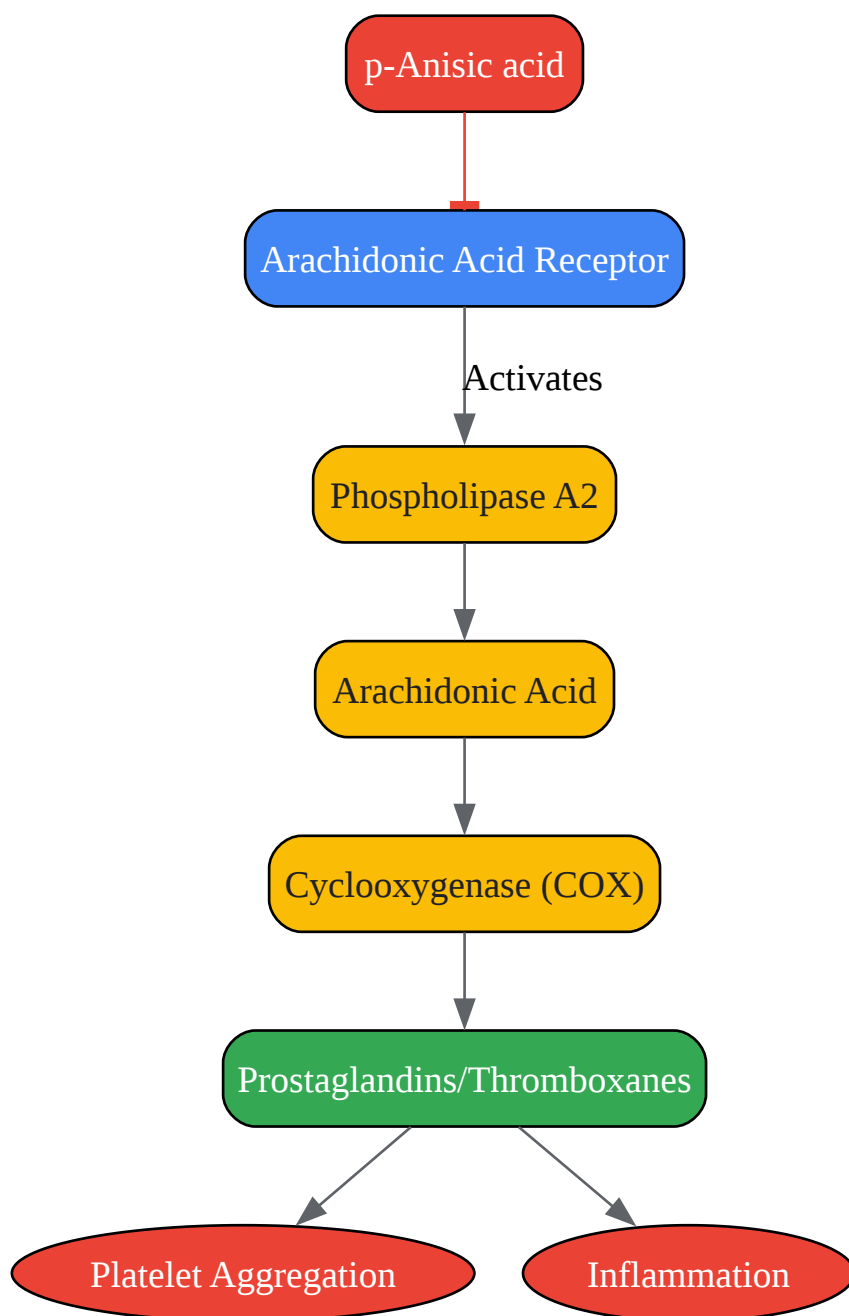
Biological Signaling Pathways of p-Anisic Acid

While **p-Anisic acid-d4** is primarily used as a research tool, its non-deuterated counterpart, p-Anisic acid, exhibits biological activities and may influence cellular signaling pathways. The following diagrams illustrate putative pathways based on existing research.

Inhibition of Tyrosinase and Melanin Synthesis

p-Anisic acid has been shown to be a noncompetitive inhibitor of tyrosinase, a key enzyme in melanin synthesis.^{[1][2]} This inhibition leads to a reduction in the production of melanin.





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References

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